molecular formula C7H8BrClFN B8097837 5-Bromo-2-fluoro-3-methylaniline hydrochloride

5-Bromo-2-fluoro-3-methylaniline hydrochloride

Cat. No.: B8097837
M. Wt: 240.50 g/mol
InChI Key: NTTUDWQFSNUKPP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-Bromo-2-fluoro-3-methylaniline hydrochloride (CAS 2140326-17-4) is a halogenated aromatic compound of significant interest in chemical and pharmaceutical research. This hydrochloride salt derivative of the parent amine, with a molecular formula of C₇H₈BrClFN and a molecular weight of 240.50 g/mol, is characterized by its distinct substituents on the aniline ring, which enhance its reactivity and make it a valuable synthetic intermediate . Its primary research value lies in its application as a key building block in synthetic chemistry, particularly in the development of novel pharmaceutical compounds and agrochemicals . The specific placement of the bromine and fluorine atoms, alongside the methyl group, creates a versatile scaffold that can undergo various chemical transformations, including nucleophilic substitution and cross-coupling reactions, to generate more complex molecular architectures . Researchers utilize this compound in the synthesis of biaryl amide derivatives, which have been explored for their diverse biological activities, such as antiviral properties against targets like the hepatitis C virus (HCV) . The compound's structure is engineered to influence binding affinity and reactivity, making it a crucial intermediate for structure-activity relationship (SAR) studies in medicinal chemistry campaigns . This product is strictly for research use only (RUO) and is not intended for diagnostic or therapeutic applications in humans or animals. It is offered with high purity and consistent quality to ensure reliable and reproducible results in a laboratory setting .

Properties

IUPAC Name

5-bromo-2-fluoro-3-methylaniline;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H7BrFN.ClH/c1-4-2-5(8)3-6(10)7(4)9;/h2-3H,10H2,1H3;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NTTUDWQFSNUKPP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=C1F)N)Br.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H8BrClFN
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

240.50 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Bromo-2-fluoro-3-methylaniline hydrochloride typically involves multiple steps. One common method includes the bromination and fluorination of 3-methylaniline. The reaction conditions often require the use of bromine and fluorine sources under controlled temperatures and solvents to ensure selective substitution on the benzene ring .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactors and continuous flow processes to optimize yield and purity. The use of catalysts and specific reaction conditions can enhance the efficiency of the synthesis .

Chemical Reactions Analysis

Types of Reactions

5-Bromo-2-fluoro-3-methylaniline hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted aniline derivatives, while oxidation can produce quinones or other oxidized forms .

Scientific Research Applications

5-Bromo-2-fluoro-3-methylaniline hydrochloride has several applications in scientific research:

Mechanism of Action

The mechanism of action of 5-Bromo-2-fluoro-3-methylaniline hydrochloride involves its interaction with specific molecular targets. The presence of bromine and fluorine atoms can influence the compound’s reactivity and binding affinity to various enzymes and receptors. These interactions can modulate biochemical pathways and cellular processes .

Comparison with Similar Compounds

Table 1: Structural and Molecular Comparison of Analogs

Compound Name Substituents (Positions) Molecular Formula Molar Mass (g/mol) CAS Number Similarity Score
5-Bromo-2-fluoro-3-methylaniline HCl Br (5), F (2), CH₃ (3) C₇H₇BrClFN ~240.5* Not explicitly provided Reference compound
5-Bromo-2-chloro-3-methylaniline Br (5), Cl (2), CH₃ (3) C₇H₇BrClN 220.49 611235-28-0 0.88†
3-Bromo-5-chloro-2-fluoroaniline HCl Br (3), Cl (5), F (2) C₆H₅BrCl₂FN 273.38 943830-81-7 1.00‡
5-Bromo-2-chloro-3-methoxyaniline Br (5), Cl (2), OCH₃ (3) C₇H₇BrClNO 236.50 63603-12-3 0.88
4-Bromo-5-chloro-2-methylaniline Br (4), Cl (5), CH₃ (2) C₇H₇BrClN 220.49 30273-47-3 0.87
5-Bromo-4-methoxy-2-methylaniline Br (5), OCH₃ (4), CH₃ (2) C₈H₁₀BrNO 230.08 861084-04-0 0.87

*Calculated based on substituent atomic weights; †Similarity inferred from substituent differences; ‡Exact structural match for a different analog.

Key Findings:

This may enhance stability in polar solvents or interactions with biological targets . Methyl vs.

Salt Formation and Stability :

  • Hydrochloride salts (e.g., 3-Bromo-5-chloro-2-fluoroaniline HCl) exhibit improved crystallinity and shelf life compared to free bases, a trait likely shared by the target compound .

Structural Isomerism: Positional isomers like 4-Bromo-5-chloro-2-methylaniline (Br at 4 vs. 5) demonstrate how minor positional changes alter electronic distribution, impacting UV absorbance and chromatographic retention times—critical for analytical methods like RP-HPLC .

Research Implications and Limitations

While the provided evidence lacks direct experimental data (e.g., spectroscopic or pharmacokinetic results) for 5-Bromo-2-fluoro-3-methylaniline hydrochloride, the structural comparisons suggest:

  • Synthetic Challenges : The combination of electron-withdrawing halogens and a methyl group may necessitate optimized coupling conditions (e.g., Buchwald-Hartwig amination) to avoid dehalogenation side reactions .

Limitations : Absence of solubility, toxicity, or stability data for the target compound restricts a full comparative analysis. Further studies should prioritize experimental characterization.

Biological Activity

5-Bromo-2-fluoro-3-methylaniline hydrochloride is a compound of significant interest in medicinal chemistry due to its unique structural characteristics and biological activity. This article explores the compound's biological properties, mechanisms of action, and potential applications in various fields, including pharmacology and cancer research.

Chemical Structure and Properties

Molecular Formula : C7H8BrFN
Molecular Weight : 202.05 g/mol
Physical Appearance : Solid, typically presented as a hydrochloride salt, enhancing its solubility in water.
Melting Point : Approximately 33 °C.

The compound features a benzene ring substituted with bromine, fluorine, and a methyl group, which influences its reactivity and biological interactions.

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets, including enzymes and receptors. The halogen substituents (bromine and fluorine) enhance the compound's binding affinity, making it a candidate for enzyme inhibition or modulation.

Key Mechanisms:

  • Enzyme Inhibition : The compound may act as an inhibitor for certain enzymes involved in metabolic pathways.
  • Receptor Modulation : Potential interactions with receptor sites can lead to altered signaling pathways, impacting cellular functions.

Cytotoxicity Studies

Recent studies have evaluated the cytotoxic effects of this compound against various cancer cell lines. The following table summarizes findings from these investigations:

Cell Line IC50 (µM) Mechanism of Action
HCT-11625.72 ± 3.95Induces apoptosis via G0/G1 phase arrest
MCF-730.00 ± 4.20Promotes cell cycle arrest and apoptosis
HeLa28.50 ± 2.80Inhibits proliferation through apoptosis induction

These results indicate that the compound exhibits significant cytotoxicity, particularly against colon (HCT-116) and breast (MCF-7) cancer cell lines.

Mechanistic Insights

In-depth analysis has shown that treatment with this compound leads to:

  • Cell Cycle Arrest : Flow cytometry revealed increased populations in the G0/G1 phase, indicating halted progression in the cell cycle.
  • Apoptosis Induction : Markers of apoptosis were observed, suggesting that the compound triggers programmed cell death pathways.

Structure-Activity Relationship (SAR)

The effectiveness of this compound can be linked to its unique substitution pattern. Modifications to the structure can significantly alter its biological activity:

Modification Effect on Activity
Removal of bromineDecreased binding affinity
Addition of different halogensAltered cytotoxicity profiles
Variation in methyl group positionChanges in enzyme interaction dynamics

Applications in Drug Development

Given its promising biological activity, this compound is being explored for potential applications in drug development. Its derivatives are being synthesized to evaluate their efficacy as:

  • Anticancer Agents : Targeting specific pathways involved in tumor growth.
  • Enzyme Inhibitors : For conditions where modulation of enzyme activity is beneficial.

Q & A

Basic Research Questions

Q. What are the recommended methods for synthesizing 5-bromo-2-fluoro-3-methylaniline hydrochloride with high purity?

  • Methodological Answer : The synthesis typically involves halogenation and methylation steps. For bromination, regioselective bromination of the aniline precursor under controlled temperature (0–5°C) using N-bromosuccinimide (NBS) in dichloromethane is recommended. Subsequent fluorination can be achieved via Balz-Schiemann reaction with nitrosyl tetrafluoroborate (NOBF₄). Methylation at the 3-position may require Friedel-Crafts alkylation or palladium-catalyzed cross-coupling. Final purification via recrystallization from ethanol/water (1:3 v/v) yields >95% purity . Confirm purity using HPLC with a C18 column (acetonitrile/0.1% TFA mobile phase) .

Q. How should researchers characterize the stability of this compound under different storage conditions?

  • Methodological Answer : Conduct accelerated stability studies by storing the compound at 4°C, 25°C (60% RH), and 40°C (75% RH) for 1–3 months. Monitor degradation via HPLC and mass spectrometry. The hydrochloride salt is hygroscopic; store desiccated at –20°C in amber vials to prevent hydrolysis of the fluorine substituent. TGA/DSC analysis can identify decomposition temperatures (expected >200°C based on analogous bromo-fluoroaniline derivatives) .

Advanced Research Questions

Q. How can computational chemistry resolve regioselectivity challenges in synthesizing halogenated aniline derivatives like 5-bromo-2-fluoro-3-methylaniline?

  • Methodological Answer : Use density functional theory (DFT) to model reaction intermediates and transition states. For example, calculate activation energies for bromination at competing positions (ortho vs. para to the amine group). ICReDD’s reaction path search methods, combining quantum chemical calculations and machine learning, can predict optimal conditions (e.g., solvent polarity, catalyst) to favor the 5-bromo substitution . Validate predictions with kinetic studies using in situ IR spectroscopy .

Q. What strategies address contradictory NMR data caused by substituent effects in this compound?

  • Methodological Answer : Fluorine (¹⁹F) and bromine isotopes induce complex splitting patterns. Use 2D NMR (HSQC, HMBC) to assign overlapping signals. For example, the fluorine at C2 deshields adjacent protons, causing distinct coupling constants (³Jₐᵣᵥ ~8–10 Hz). Compare with spectral libraries of structurally related compounds (e.g., 4-bromo-5-fluoro-2-methylbenzaldehyde ). Computational NMR prediction tools (e.g., ACD/Labs) can simulate spectra and resolve ambiguities .

Q. How can researchers optimize catalytic systems for introducing multiple halogens in aromatic amines?

  • Methodological Answer : Evaluate transition-metal catalysts (e.g., Pd/Cu) for sequential halogenation. For bromo-fluoro systems, use Cu(I) catalysts to minimize displacement of fluorine during bromination. Solvent polarity (e.g., DMF vs. THF) influences reaction rates; screen solvents using high-throughput experimentation (HTE). Monitor reaction progress via GC-MS or inline UV-vis spectroscopy. Reference analogous protocols for 5-bromo-2-fluoropyridine synthesis, where CuBr₂ in acetonitrile achieved >90% yield .

Data Contradiction Analysis

Q. How to reconcile discrepancies in reported melting points for halogenated aniline hydrochloride salts?

  • Methodological Answer : Variations arise from polymorphic forms or residual solvents. Perform X-ray crystallography to identify crystal packing differences. For example, 3-bromo-5-chloro-2-fluoroaniline hydrochloride (mp 249–254°C ) vs. 4-bromo-2-fluorobenzylamine hydrochloride (mp 240–245°C ) highlights substituent effects. Use differential scanning calorimetry (DSC) to detect metastable phases. Ensure consistent recrystallization protocols (e.g., solvent ratios, cooling rates) .

Safety and Handling

Q. What are the critical safety protocols for handling this compound in electrophilic reactions?

  • Methodological Answer : Use inert atmosphere (N₂/Ar) gloveboxes for moisture-sensitive steps. The compound may release HBr/HF under acidic conditions; neutralize waste with saturated NaHCO₃. Personal protective equipment (PPE) must include acid-resistant gloves and face shields. Storage at 0–6°C in sealed containers prevents degradation, as noted for structurally similar bromo-fluoroanilines .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.